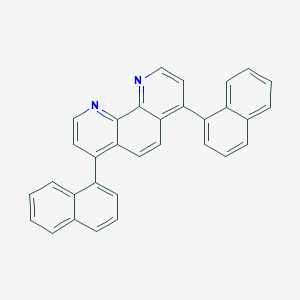![molecular formula C27H46O6 B089956 (2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid CAS No. 1061-64-9](/img/structure/B89956.png)
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Varanic acid, also known as varanate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Varanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Varanic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, varanic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Androsterone Derivatives as Inhibitors
Androsterone derivatives, possessing the typical steroid shape, have been studied for their potential as inhibitors of androgen biosynthesis. These compounds vary in their extra E ring structure, influencing their biological activity. Research on such derivatives provides insights into the design of novel inhibitors in androgen-related therapies (Djigoué et al., 2012).
Liver X Receptor Agonists from Bile Acid Analogs
Bile acid analogs, synthesized from hyodeoxycholic acid, have shown agonist activity towards Liver X receptors (LXRs). These receptors play a crucial role in regulating cholesterol metabolism. Derivatives of these bile acids could lead to new therapeutics in managing cholesterol-related disorders, such as atherosclerosis and Alzheimer's disease (Ching, 2013).
Triorganotin(IV) Derivatives in Antimicrobial and Antitumor Applications
Triorganotin(IV) derivatives of sodium deoxycholate have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds exhibit significant antibacterial, antifungal, and anticancer properties, suggesting potential applications in developing new therapeutic agents (Shaheen et al., 2014).
Propiedades
Número CAS |
1061-64-9 |
|---|---|
Nombre del producto |
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
Fórmula molecular |
C27H46O6 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C26H44O5/c1-15(4-9-22(28)23(29)24(30)31)19-7-8-20-18-6-5-16-14-17(27)10-12-25(16,2)21(18)11-13-26(19,20)3/h15-23,27-29H,4-14H2,1-3H3,(H,30,31)/t15-,16-,17-,18+,19-,20+,21+,22-,23-,25+,26-/m1/s1 |
Clave InChI |
FAYYTQMQTAKHRM-QDVPYJSNSA-N |
SMILES isomérico |
C[C@H](CCC(C(C)C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCC(C(C(=O)O)O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(CCC(C(C)C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Descripción física |
Solid |
Sinónimos |
3 alpha,7 alpha,12 alpha,24-tetrahydroxy-5 beta-cholestanoic acid 3,7,12,24-tetrahydroxycholestanoic acid 3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid TTHCA varanic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




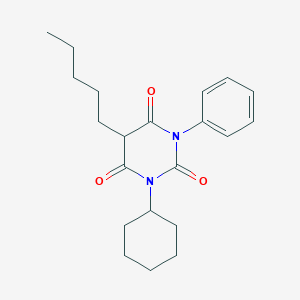
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
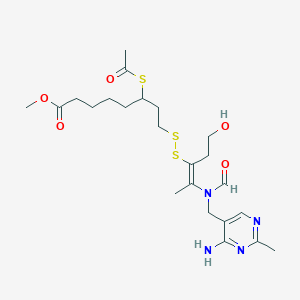
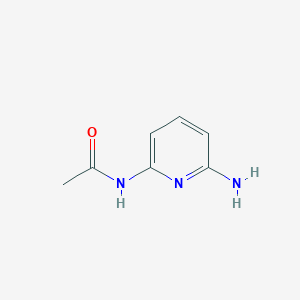
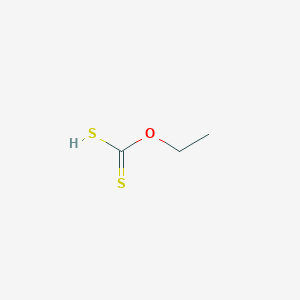
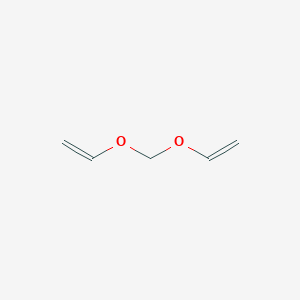
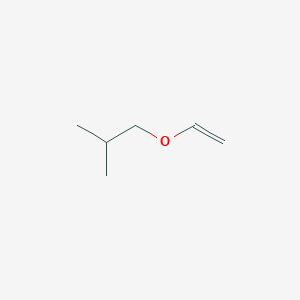
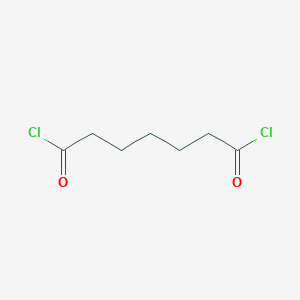
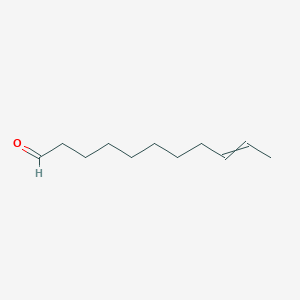
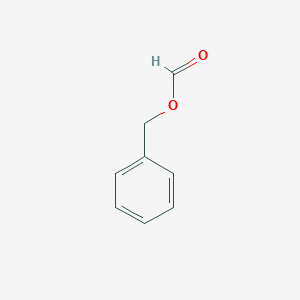
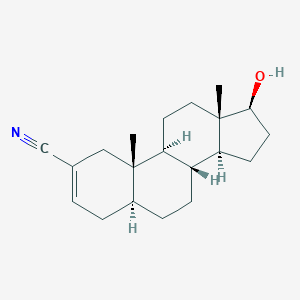
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-2-enethioate](/img/structure/B89899.png)
